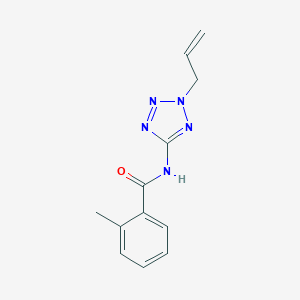
N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide, also known as AT-001, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. AT-001 belongs to the class of tetrazole-containing compounds and has been found to exhibit various biological activities.
科学研究应用
N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis (Zhang et al., 2019).
作用机制
The exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide is not fully understood. However, it has been proposed that N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide exerts its biological effects by inhibiting the activity of MMPs. MMPs are involved in the degradation of extracellular matrix proteins, which play a crucial role in various physiological and pathological processes. By inhibiting the activity of MMPs, N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide may prevent the degradation of extracellular matrix proteins, thereby reducing inflammation, tumor growth, and angiogenesis (Zhang et al., 2019).
生化和生理效应
N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has also been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Furthermore, N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has been shown to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels (Zhang et al., 2019).
实验室实验的优点和局限性
N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide is its low solubility in water, which can make it challenging to work with in certain experimental settings. Additionally, the exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide is not fully understood, which can make it challenging to interpret experimental results (Zhang et al., 2019).
未来方向
N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has shown promising results in preclinical studies, and further research is needed to explore its full potential. One potential future direction is to investigate the efficacy of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide in animal models of cancer and inflammation. Additionally, the development of more water-soluble derivatives of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide could improve its usefulness as a research tool. Finally, the identification of the exact molecular targets of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide could provide valuable insights into its mechanism of action (Zhang et al., 2019).
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide is a novel small molecule that has shown promising results in preclinical studies. It exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties, and its mechanism of action is proposed to involve the inhibition of MMP activity. N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has several advantages as a research tool, including its small size and relative stability. However, its low solubility in water and the lack of a full understanding of its mechanism of action are limitations that need to be addressed. Further research is needed to explore the full potential of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide, including its efficacy in animal models of cancer and inflammation and the development of more water-soluble derivatives.
合成方法
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide involves the reaction of 2-allyl-2H-tetrazole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-methylbenzamide. The final product is obtained after purification using column chromatography. The yield of the synthesis process is reported to be around 60% (Zhang et al., 2019).
属性
产品名称 |
N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide |
|---|---|
分子式 |
C12H13N5O |
分子量 |
243.26 g/mol |
IUPAC 名称 |
2-methyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H13N5O/c1-3-8-17-15-12(14-16-17)13-11(18)10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H,13,15,18) |
InChI 键 |
LCCHUBPLTVZOHK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=NN(N=N2)CC=C |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=NN(N=N2)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
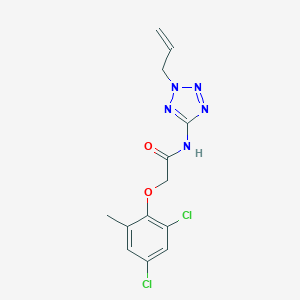
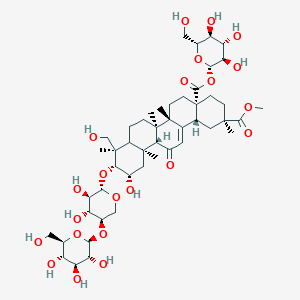
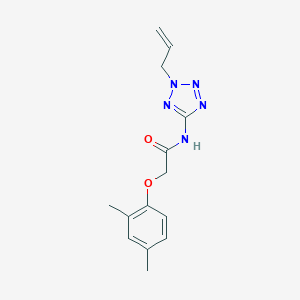
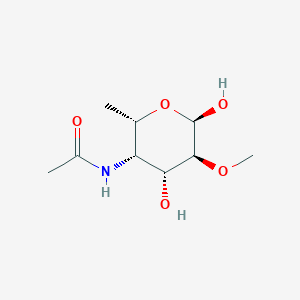
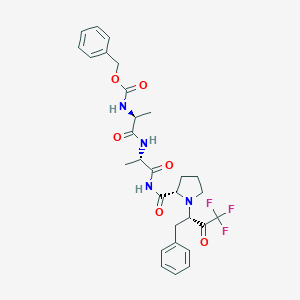
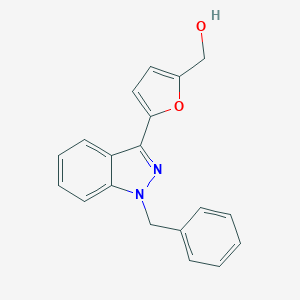
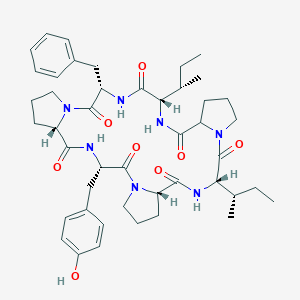
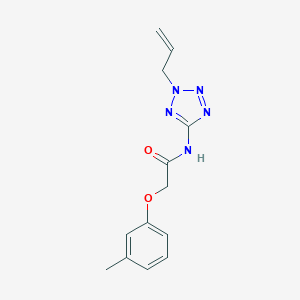
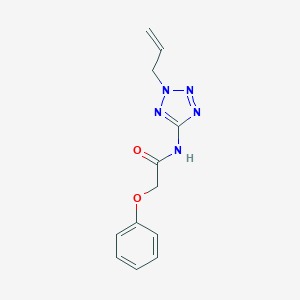
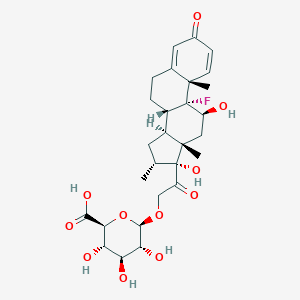
![2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B235229.png)